molecular formula C24H21N3O5S B2443894 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)草酰胺 CAS No. 899735-83-2

N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)草酰胺

货号 B2443894
CAS 编号: 899735-83-2
分子量: 463.51
InChI 键: FBEAVCBAKKSTIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide” is a complex organic compound. The molecule consists of a benzo[d][1,3]dioxol-5-ylmethyl group and a 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups displayed inhibition of VEGFR1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline was studied .

科学研究应用

胺的C(sp3)-Hα-烷基化的独特区域选择性

由于其复杂的结构,化合物N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)草酰胺在胺的C(sp3)-Hα-烷基化中可能表现出独特的区域选择性,类似于苯并恶唑-2-基取代基在Ir催化的邻位氮的C(sp(3))-H键烷基化中的作用(Lahm & Opatz, 2014)

发光中的分子内敏化

类似于具有8-苯氧基喹啉基团的化合物,N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)草酰胺可能促进水溶液中铕(III)发光的分子内敏化,这可能对新型发光材料的开发产生影响(Maffeo & Williams, 2003)

大异质结器件中的潜力

鉴于类似结构的共轭和电子受体性质,N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)草酰胺可能在大异质结光伏器件中找到应用,通过战略性分子设计提高功率转换效率(Srivani et al., 2017)

新型稠合杂环化合物中的抗氧化活性

该化合物的抗氧化活性潜力可以从源自四氢嘧啶衍生物的类似稠合杂环化合物中推断出来,表明其在合成具有抗氧化性质的化合物中发挥作用(Salem et al., 2015)

铑催化的胺化

N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-(噻吩-2-羰基)-1,2,3,4-四氢喹啉-6-基)草酰胺可能通过定向C-H键活化参与铑催化的N-叔丁氧羰基(Boc)胺化,扩大了合成Boc保护的氨基衍生物的工具包(Wippich et al., 2016)

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c28-22(25-13-15-5-8-19-20(11-15)32-14-31-19)23(29)26-17-6-7-18-16(12-17)3-1-9-27(18)24(30)21-4-2-10-33-21/h2,4-8,10-12H,1,3,9,13-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEAVCBAKKSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。